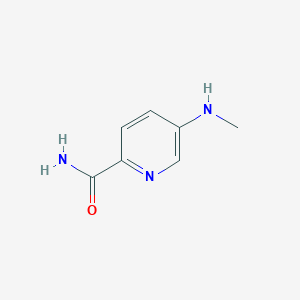

5-(Methylamino)pyridine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

5-(methylamino)pyridine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-9-5-2-3-6(7(8)11)10-4-5/h2-4,9H,1H3,(H2,8,11) |

InChI Key |

CPDBETKHZBOFAW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=C(C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methylamino Pyridine 2 Carboxamide

Established Synthetic Routes to 5-(Methylamino)pyridine-2-carboxamide (B6271981)

Established methodologies for the synthesis of this compound typically rely on multi-step sequences starting from commercially available pyridine (B92270) precursors. These routes can be broadly categorized into two primary strategies: modification of a pre-functionalized pyridine ring or construction of the substituted pyridine from acyclic precursors, though the former is more common.

Several plausible pathways can be devised based on standard organic transformations and literature precedents for analogous structures.

Route A: N-Methylation of a 5-Amino Precursor

This approach involves introducing the methyl group onto a 5-aminopyridine scaffold that already contains the carboxamide group or a precursor to it. A key challenge is the potential for competitive methylation at the pyridine nitrogen or the carboxamide nitrogen.

Protection and N-Methylation: A common strategy begins with the protection of other reactive sites. For instance, a related synthesis involves the alkylation of 5-amino-2-(1,3-dioxolan-2-yl)pyridine. nih.gov The dioxolane group serves as a protected form of a 2-carboxaldehyde, which can later be converted to the carboxamide. The N-methylation of the 5-amino group can be achieved using various methylating agents.

Conversion to Carboxamide: Following methylation, the group at the 2-position is converted to the final carboxamide. If starting from a 2-cyano or 2-carboxylic acid precursor, standard hydrolysis or amidation reactions are employed.

Route B: Amidation of 5-(Methylamino)pyridine-2-carboxylic Acid

This is arguably the most direct route, involving the formation of an amide bond as the final key step.

Synthesis of the Carboxylic Acid Precursor: The starting material, 5-(methylamino)pyridine-2-carboxylic acid, can be synthesized through methods such as the oxidation of 2-methyl-5-(methylamino)pyridine. The oxidation of picolines (methylpyridines) to picolinic acids is a well-established transformation, often using powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄). orgsyn.orgwikipedia.org

Amide Formation: The carboxylic acid is then converted to the carboxamide. This requires activation of the carboxyl group to facilitate nucleophilic attack by ammonia (B1221849). Common methods include conversion to an acyl chloride or using peptide coupling reagents. lookchemmall.comelsevierpure.com

A summary of reagent systems for this key amidation step is presented below.

| Step | Reagent System | Purpose |

| Acid Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. prepchem.com |

| Amidation | Aqueous or gaseous ammonia (NH₃) | Acts as the nitrogen source to form the primary carboxamide. |

| Coupling Agent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DCC (Dicyclohexylcarbodiimide) | Facilitates direct amidation from the carboxylic acid under milder conditions, minimizing side reactions. chemicalbook.com |

| Base | Triethylamine (B128534) (Et₃N) or DIPEA (N,N-Diisopropylethylamine) | Acts as a proton scavenger to neutralize acids formed during the reaction. chemicalbook.com |

Route C: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves displacing a leaving group, such as a halogen, from the 5-position of the pyridine ring with methylamine (B109427).

Starting Material: The synthesis would begin with a 5-halopyridine-2-carboxamide (e.g., 5-bromo- or 5-chloropyridine-2-carboxamide).

Substitution Reaction: The precursor is treated with methylamine in a suitable solvent. The reaction is often facilitated by heat or catalysis, as the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when an electron-withdrawing group like a carboxamide is present. acs.org

While specific yield optimization studies for this compound are not extensively documented in public literature, general principles can be applied to enhance reaction efficiency for the pathways described.

For Amidation Routes (Route B): The choice of coupling reagent is critical. Modern peptide coupling reagents like HATU or COMU often provide higher yields and cleaner reactions with fewer side products compared to classic methods involving acyl chlorides. lookchemmall.com Optimization involves screening solvents (e.g., DMF, THF, DCM), temperature, and the stoichiometry of the coupling agent and base to maximize conversion and minimize racemization if chiral centers are present elsewhere in the molecule.

For SNAr Routes (Route C): Reaction efficiency is highly dependent on the nature of the leaving group (I > Br > Cl > F), the solvent, and the temperature. The use of a base may be necessary to neutralize the HX formed. In some cases, palladium or copper catalysis can be employed to facilitate the C-N bond formation at lower temperatures, significantly improving the process efficiency.

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods, including those applicable to the synthesis of functionalized pyridines.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijarsct.co.in For the synthesis of this compound, these principles can be applied in several ways: nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents: Traditional syntheses often use hazardous solvents like DMF or chlorinated hydrocarbons. Green approaches would prioritize the use of safer alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even water where possible.

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. ijarsct.co.in

Catalysis: Using catalytic rather than stoichiometric reagents reduces waste. For example, using a catalytic amount of a Lewis acid for amidation is preferable to using a full equivalent of a coupling reagent. researchgate.net

Modern catalysis offers powerful tools for constructing the this compound scaffold with high efficiency and selectivity.

Palladium-Catalyzed Aminocarbonylation: A highly convergent approach to forming the carboxamide moiety involves the palladium-catalyzed aminocarbonylation of a 2-halopyridine precursor. mtak.hu In this one-pot reaction, a halide (e.g., 2-bromo-5-(methylamino)pyridine) is reacted with carbon monoxide and ammonia in the presence of a palladium catalyst to directly form the target amide. This method offers high yields and functional group tolerance. nih.gov

Copper-Catalyzed C-H Amination: More advanced strategies involve the direct functionalization of C-H bonds. While challenging, it is conceivable that a copper-catalyzed C-H amination could install the methylamino group at the 5-position of a pyridine-2-carboxamide substrate. Such reactions often require a directing group, which the carboxamide itself could potentially serve as. acs.org

Organocatalysis in Amidation: The amidation of 5-(methylamino)pyridine-2-carboxylic acid can be mediated by organocatalysts. For instance, boronic acid derivatives have been shown to catalyze the dehydrative condensation between carboxylic acids and amines, offering a metal-free alternative to traditional coupling methods. researchgate.net

A table comparing potential catalytic approaches is provided below.

| Catalytic Method | Precursor Example | Catalyst System | Advantage |

| Pd-catalyzed Aminocarbonylation | 2-Bromo-5-(methylamino)pyridine | Pd(OAc)₂, PPh₃ | Convergent, high functional group tolerance. mtak.hu |

| Cu-catalyzed C-N Coupling | 5-Bromo-pyridine-2-carboxamide | CuI, L-proline | Uses a less expensive metal than palladium for SNAr-type reactions. |

| Boronic Acid-catalyzed Amidation | 5-(Methylamino)pyridine-2-carboxylic acid | Arylboronic acid, DMAPO | Metal-free, mild conditions. researchgate.net |

Derivatization Strategies for Analog Development

Once synthesized, this compound serves as a versatile scaffold for the development of analogs through derivatization at its three main functional groups: the secondary amine, the primary carboxamide, and the pyridine ring itself.

Modification of the 5-(Methylamino) Group: The secondary amine is a key site for derivatization.

Acylation: Reaction with acyl chlorides or anhydrides can produce a series of amides.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea analogs, respectively. A study on related picolinamides demonstrated this strategy by reacting an amino-picolinamide intermediate with various isocyanates. mdpi.com

Modification of the 2-Carboxamide (B11827560) Group: The primary amide can also be modified, although it is generally less reactive than the secondary amine.

Dehydration: Dehydration to the corresponding nitrile (2-cyano-5-(methylamino)pyridine) can be achieved using reagents like P₂O₅ or trifluoroacetic anhydride.

N-Alkylation/Arylation: While direct alkylation can be challenging, it is possible under specific conditions.

Conversion to Thioamide: The oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thioamide.

Modification of the Pyridine Ring: The pyridine ring can undergo further substitution, typically via electrophilic aromatic substitution. However, the existing amino and carboxamide groups will direct incoming electrophiles, and the ring is generally deactivated towards substitution. More practical approaches involve starting with an already substituted pyridine ring before the final steps of the synthesis. For example, introducing substituents at the 3, 4, or 6 positions can systematically probe the structure-activity relationship of the scaffold.

A notable example of derivatization in a closely related system is the synthesis of 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone. nih.gov In this case, a carboxaldehyde (a synthetic equivalent of the carboxamide) is condensed with thiosemicarbazide (B42300) to produce a derivative with potent biological activity. nih.gov This highlights how the 2-position can be used as a handle for significant structural modification.

Chemical Modification at the Pyridine Core

The pyridine ring of this compound is activated towards electrophilic substitution by the electron-donating methylamino group at the 5-position. This directing effect influences the regioselectivity of reactions such as nitration and halogenation.

Nitration: The nitration of 2-aminopyridine (B139424) derivatives typically yields a mixture of products. For instance, the nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid can lead to the formation of both 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. semanticscholar.org In the case of this compound, the strong activating effect of the 5-(methylamino) group would likely direct nitration to the positions ortho and para to it, namely the 4- and 6-positions. However, the 2-carboxamide group is electron-withdrawing and would deactivate the adjacent positions. Therefore, the major product of nitration would be anticipated at the 4- or 6-position, with the precise outcome depending on the specific reaction conditions. A study on the nitration of 2-amino-5-chloropyridine (B124133) also highlights the formation of various nitrated products, indicating the complexity of such reactions on substituted pyridines. njit.edu

Halogenation: Similar to nitration, halogenation of this compound is directed by the activating methylamino group. Direct halogenation of aminopyridines can be achieved using various reagents. For instance, chlorination of 2-aminopyridine can yield 2-amino-5-chloropyridine. njit.edu For the target molecule, halogenation is expected to occur at the positions ortho or para to the methylamino group.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-nitro-5-(methylamino)pyridine-2-carboxamide and/or 6-nitro-5-(methylamino)pyridine-2-carboxamide |

| Halogenation | X₂ (e.g., Cl₂, Br₂) or NXS (e.g., NCS, NBS) | 4-halo-5-(methylamino)pyridine-2-carboxamide and/or 6-halo-5-(methylamino)pyridine-2-carboxamide |

| Metalation | Organolithium reagent (e.g., n-BuLi, LDA) | 3-lithio-5-(methylamino)pyridine-2-carboxamide or other lithiated species |

Substituent Variation on the Methylamino and Carboxamide Moieties

The peripheral methylamino and carboxamide groups offer opportunities for a variety of chemical modifications, allowing for the fine-tuning of the molecule's properties.

N-Alkylation and N-Acylation of the Methylamino Group: The secondary amine of the methylamino group can undergo further alkylation or acylation. N-alkylation of aminopyridines can be achieved using alkyl halides, though this can sometimes lead to alkylation on the pyridine nitrogen as well. researchgate.net A more selective method for N-monoalkylation of aminopyridines involves the use of a carboxylic acid and sodium borohydride. researchgate.net N-acylation can be readily accomplished using acyl chlorides or anhydrides to form the corresponding N-acyl-N-methylamino derivative. semanticscholar.orgsemanticscholar.org

Modification of the Carboxamide Group: The primary carboxamide group is a versatile functional handle that can be converted into other functionalities.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, yielding 5-(methylamino)pyridine-2-carboxylic acid.

Dehydration to Nitrile: The carboxamide can be dehydrated to the corresponding nitrile, 5-(methylamino)pyridine-2-carbonitrile, using various dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). orgoreview.commasterorganicchemistry.comresearchgate.netrsc.org More modern and milder methods have also been developed. nih.gov

Reaction with Amines: The carboxamide can be converted to a secondary or tertiary amide through reaction with a primary or secondary amine, respectively, often requiring harsh conditions or activation of the carboxamide.

| Functional Group | Transformation | Reagents and Conditions | Product |

| Methylamino | N-Alkylation | R-COOH, NaBH₄ | 5-(N-alkyl-N-methylamino)pyridine-2-carboxamide |

| Methylamino | N-Acylation | R-COCl or (RCO)₂O | 5-(N-acyl-N-methylamino)pyridine-2-carboxamide |

| Carboxamide | Hydrolysis | H₃O⁺ or OH⁻, heat | 5-(Methylamino)pyridine-2-carboxylic acid |

| Carboxamide | Dehydration | P₂O₅, POCl₃, or SOCl₂ | 5-(Methylamino)pyridine-2-carbonitrile |

Advanced Functionalization Techniques

Transition metal-catalyzed cross-coupling reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of this compound, typically after initial functionalization (e.g., halogenation).

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. nih.govdntb.gov.ua A halogenated derivative of this compound, for example, a bromo-substituted analog, could be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents onto the pyridine ring. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.org If a halogenated derivative of this compound were available, it could be reacted with a variety of primary or secondary amines to introduce new amino substituents.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of alkyne moieties onto a halogenated this compound scaffold. Such alkynes could then be further elaborated.

| Cross-Coupling Reaction | Substrate Requirement | Coupling Partner | Catalyst System | Resulting Bond Formation |

| Suzuki Coupling | Halogenated this compound | Boronic acid or ester | Palladium catalyst and a base | C-C |

| Buchwald-Hartwig Amination | Halogenated this compound | Primary or secondary amine | Palladium catalyst and a base | C-N |

| Sonogashira Coupling | Halogenated this compound | Terminal alkyne | Palladium and copper catalysts, and a base | C-C (alkyne) |

Advanced Spectroscopic and Structural Elucidation of 5 Methylamino Pyridine 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. A complete NMR analysis of 5-(Methylamino)pyridine-2-carboxamide (B6271981) would involve a suite of one- and two-dimensional experiments.

The ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Expected Chemical Shifts (δ): The protons on the pyridine (B92270) ring would be expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons of the methylamino substituent would likely appear as a singlet or a doublet (if coupled to the NH proton) in the upfield region (around δ 2.5-3.5 ppm). The amine proton (NH) would likely be a broad singlet, and the amide protons (-CONH₂) would also present as distinct signals, potentially broad due to quadrupole effects of the nitrogen and chemical exchange.

Expected Coupling Constants (J): The coupling patterns of the pyridine ring protons would reveal their substitution pattern. Ortho, meta, and para couplings have characteristic J values (typically around 8-9 Hz, 2-3 Hz, and <1 Hz, respectively), which would be used to assign the positions of the protons on the pyridine ring.

Table 3.1.1: Hypothetical ¹H NMR Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | Value | d | J3,4 | 1H |

| H-4 | Value | dd | J4,3, J4,6 | 1H |

| H-6 | Value | d | J6,4 | 1H |

| -NHCH₃ | Value | s or d | - | 3H |

| -NHCH₃ | Value | br s or q | JNH,CH3 | 1H |

The ¹³C NMR spectrum would indicate the number of unique carbon environments in the molecule.

Expected Chemical Shifts (δ): The carbonyl carbon of the carboxamide group would be the most downfield signal (typically δ 160-170 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 100-160 ppm), with their specific shifts influenced by the electron-donating methylamino group and the electron-withdrawing carboxamide group. The methyl carbon would be found in the upfield aliphatic region (around δ 25-35 ppm).

Table 3.1.2: Hypothetical ¹³C NMR Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Value |

| C-3 | Value |

| C-4 | Value |

| C-5 | Value |

| C-6 | Value |

| -C=O | Value |

Two-dimensional NMR experiments would be essential for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be critical for establishing the connectivity across quaternary carbons (like C-2 and C-5) and the carbonyl carbon, linking the different functional groups of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in confirming the structure and determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation behavior.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₇H₉N₃O).

Table 3.2.1: Hypothetical HRMS Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) |

|---|

In an MS/MS experiment, the molecular ion would be isolated and fragmented to produce a series of daughter ions. The analysis of these fragments would help to piece together the structure of the original molecule.

Expected Fragmentation Pathways: Common fragmentation pathways for a molecule like this compound would likely involve the loss of the carboxamide group (as CONH₂ or related fragments), cleavage of the methyl group from the amine, and fragmentation of the pyridine ring. The specific fragmentation pattern would provide a structural fingerprint of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational motions of chemical bonds, which occur at specific, characteristic frequencies. By analyzing the resulting spectrum, one can obtain a molecular fingerprint of the compound.

For this compound, the key functional groups include the pyridine ring, the primary amide (-CONH₂), and the secondary amine (-NHCH₃). Each of these groups exhibits distinct vibrational modes. While specific experimental spectra for this compound are not widely published, the expected frequencies can be predicted based on data from analogous structures such as pyridine-2-carboxamide and 2-(methylamino)pyridine. chemicalbook.comhumanjournals.comhumanjournals.com

Amide Group Vibrations: The primary amide group is characterized by several distinct vibrations. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. The C=O stretching vibration (Amide I band) is a strong, prominent peak usually found between 1700 cm⁻¹ and 1650 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1650-1580 cm⁻¹ range.

Methylamino Group Vibrations: The secondary amine N-H bond shows a stretching vibration, typically a single, sharp band of medium intensity around 3350-3310 cm⁻¹. The C-H stretching modes of the methyl group are expected between 2980 cm⁻¹ and 2870 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The aromatic pyridine ring has a set of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also provide structural information.

The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum (e.g., C=O stretch), while vibrations that cause a significant change in polarizability are strong in the Raman spectrum (e.g., aromatic ring stretching modes). Theoretical calculations using methods like Density Functional Theory (DFT) can further aid in the precise assignment of observed vibrational bands. humanjournals.com

Interactive Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amide (-CONH₂) | N-H Asymmetric Stretch | 3370 - 3330 | IR (Strong) |

| Primary Amide (-CONH₂) | N-H Symmetric Stretch | 3200 - 3160 | IR (Strong) |

| Primary Amide (-CONH₂) | C=O Stretch (Amide I) | 1690 - 1650 | IR (Very Strong) |

| Primary Amide (-CONH₂) | N-H Bend (Amide II) | 1640 - 1600 | IR (Medium-Strong) |

| Secondary Amine (-NHCH₃) | N-H Stretch | 3350 - 3310 | IR (Medium) |

| Methyl Group (-CH₃) | C-H Asymmetric/Symmetric Stretch | 2980 - 2870 | IR/Raman (Medium) |

| Pyridine Ring | C=C, C=N Ring Stretches | 1610 - 1430 | IR/Raman (Strong) |

| C-N Stretch | Amine/Amide C-N Stretch | 1390 - 1260 | IR (Medium) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of related pyridine carboxamide structures provides insight into the likely structural features. researchgate.netresearchgate.net For instance, the pyridine-2-carboxamide moiety is often found to be nearly planar. The crystal structure would confirm the planarity and reveal the orientation of the methylamino and carboxamide groups relative to the pyridine ring.

A key feature expected in the crystal structure of this compound is an extensive network of hydrogen bonds. The amide (-CONH₂) and amine (-NHCH₃) groups can both act as hydrogen bond donors, while the amide oxygen, the amine nitrogen, and the pyridine ring nitrogen can act as acceptors. These interactions are crucial in stabilizing the crystal lattice. For example, molecules could form dimeric structures via N-H···O hydrogen bonds between the amide groups of adjacent molecules.

Should a crystal structure be determined, it would yield a set of precise atomic coordinates. From these, a detailed table of geometric parameters could be generated, as illustrated by the hypothetical data below for key bonds.

Interactive Table 2: Hypothetical Structural Parameters for this compound from X-ray Crystallography

Note: This table is illustrative and represents the type of data obtained from a crystallographic study. The values are based on typical bond lengths for similar chemical environments.

| Bond/Angle Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C2 | C=O | - | ~ 1.24 Å |

| Bond Length (Å) | C2 | N (Amide) | - | ~ 1.33 Å |

| Bond Length (Å) | C5 | N (Amine) | - | ~ 1.37 Å |

| Bond Length (Å) | N (Amine) | C (Methyl) | - | ~ 1.46 Å |

| Bond Angle (°) | O | C2 | N (Amide) | ~ 122° |

| Bond Angle (°) | C4 | C5 | N (Amine) | ~ 121° |

| Torsion Angle (°) | N1 | C2 | C=O | N (Amide) |

Computational Chemistry and Theoretical Modeling of 5 Methylamino Pyridine 2 Carboxamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are routinely used to determine optimized geometries, electronic properties, and spectroscopic features of organic molecules. nih.gov For a molecule like 5-(Methylamino)pyridine-2-carboxamide (B6271981), DFT calculations would typically be performed using a hybrid functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or 6-311++G(d,p) to ensure reliable results. nih.govnih.gov

Molecular geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.org For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

The molecule possesses rotational freedom around the single bond connecting the pyridine (B92270) ring to the carboxamide group and the bond between the pyridine ring and the methylamino group. This can give rise to different conformers (spatial arrangements of the molecule). Conformer analysis would explore the potential energy surface by rotating these bonds to identify the most stable conformer(s) and the energy barriers between them. Studies on similar pyridine-2,6-dicarboxamides have shown that the orientation of the carboxamide groups can lead to various conformations, such as planar or skew, which influences crystal packing and intermolecular interactions. mdpi.comresearchgate.net The most stable conformer is likely to feature intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen or pyridine nitrogen, which would stabilize a more planar arrangement. mdpi.com

Below is a table of representative optimized geometric parameters that could be expected from a DFT calculation on this compound, based on typical values for similar molecular fragments.

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Lengths (Å) | C(pyridine)-C(carbonyl) | 1.51 |

| C=O (carbonyl) | 1.24 | |

| C(carbonyl)-N(amide) | 1.35 | |

| C(pyridine)-N(methylamino) | 1.37 | |

| N(methylamino)-C(methyl) | 1.46 | |

| **Bond Angles (°) ** | C(pyridine)-C(carbonyl)-N(amide) | 117.0 |

| O=C(carbonyl)-N(amide) | 123.5 | |

| C(pyridine)-N(methylamino)-C(methyl) | 121.0 | |

| Dihedral Angles (°) | N(pyridine)-C-C=O | ~0 or ~180 (near planar) |

| C-C-N-H (amide) | ~180 (trans) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.com A small energy gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methylamino group and the pyridine ring, making these the likely sites for electrophilic attack. The LUMO would likely be distributed over the electron-deficient carboxamide group and the pyridine ring, indicating the probable sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Definition | Illustrative Value |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -5.8 eV |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measure of chemical reactivity and stability | 4.6 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration | 2.3 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape | -3.5 eV |

| Electronegativity (χ) | -μ | Power to attract electrons | 3.5 eV |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 2.66 eV |

DFT calculations are widely used to predict spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are often highly correlated with experimental values, aiding in the assignment of complex spectra. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com It calculates the excitation energies and oscillator strengths of electronic transitions, such as π → π* and n → π*, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov For this compound, the π-conjugated system of the pyridine ring and adjacent functional groups would be expected to give rise to strong absorptions in the UV region. researchgate.netresearchgate.net

| Spectrum | Parameter | Illustrative Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | NH (amino): 5.0-5.5, CH (pyridine): 6.5-8.0, NH₂ (amide): 7.5-8.5, CH₃ (methyl): 2.8-3.0 |

| ¹³C NMR | Chemical Shift (δ, ppm) | C=O (amide): 165-170, C (pyridine): 110-155, CH₃ (methyl): 30-35 |

| UV-Vis | λmax (nm) | ~280-320 nm (π → π* transition) |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms. mdpi.com An MD simulation for this compound would model its movement and conformational changes in a simulated environment, such as a water box, to mimic its behavior in solution.

This technique allows for the exploration of the molecule's conformational landscape, revealing which shapes are most prevalent and how quickly the molecule transitions between them. It can also provide insights into the solvent's effect on the molecular structure, particularly the formation and breaking of hydrogen bonds between the molecule's amide and amino groups and the surrounding water molecules. While often applied to large biomolecular systems, MD simulations can also clarify the dynamic stability of small molecules and their interactions. nih.govrsc.org

Molecular Docking Studies for Ligand-Target Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. orientjchem.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com

For this compound, a docking study would involve placing the molecule into the binding site of a relevant protein target. The algorithm would then sample numerous orientations and conformations of the ligand, scoring them based on binding affinity. The results would predict the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Studies on similar pyridine carboxamide derivatives have shown that the carboxamide group is an effective hydrogen bond donor and acceptor, often interacting with key amino acid residues like cysteine, glycine, and glutamate (B1630785) in enzyme active sites. nih.govrsc.org

The table below presents a hypothetical docking result for this compound against a protein kinase, a common target for such scaffolds.

| Protein Target | Interacting Residue | Interaction Type | Distance (Å) | Docking Score (kcal/mol) |

| Protein Kinase (Illustrative) | GLU 91 | H-bond (Amide N-H) | 2.1 | -7.5 |

| CYS 89 | H-bond (Carbonyl O) | 1.9 | ||

| LEU 135 | Hydrophobic | 3.8 | ||

| PHE 80 | π-π Stacking (Pyridine Ring) | 4.2 | ||

| LYS 45 | H-bond (Pyridine N) | 2.5 |

Quantum Chemical Descriptors and In Silico Property Prediction

Beyond FMO analysis, DFT calculations can yield a wide range of quantum chemical descriptors that predict a molecule's physicochemical properties and interaction potential. These descriptors are valuable in fields like quantitative structure-activity relationship (QSAR) studies. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the carbonyl oxygen and pyridine nitrogen would be regions of negative potential, while the amine and amide hydrogens would be regions of positive potential. researchgate.net

Polarizability: This measures how easily the electron cloud of the molecule can be distorted by an external electric field, which influences its participation in non-covalent interactions.

| Descriptor | Definition | Illustrative Calculated Value |

| Dipole Moment (μ) | A measure of the net molecular polarity. | 3.5 Debye |

| Polarizability (α) | The ability of the electron cloud to be distorted. | 150 a.u. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts transport properties. | 68 Ų |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; predicts hydrophobicity. | 1.4 |

Investigation of Molecular Mechanisms and Biological Interactions of 5 Methylamino Pyridine 2 Carboxamide in Vitro Research Focus

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

A thorough search of available scientific literature did not yield specific data on the in vitro enzyme inhibition or activation properties of 5-(Methylamino)pyridine-2-carboxamide (B6271981). While the broader class of pyridine-2-carboxamide analogues has been investigated for inhibitory activity against enzymes such as Hematopoietic Progenitor Kinase 1 (HPK1), no studies explicitly report the IC50 or Ki values of this compound against a specific enzyme panel.

Similarly, research on structurally related compounds, such as 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazones, has demonstrated potent inhibition of ribonucleotide reductase. However, these findings cannot be directly extrapolated to this compound.

Data on Enzyme Inhibition for this compound:

| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Notes |

| Data Not Available | - | - | - | No specific enzyme inhibition data has been reported in the searched sources. |

Receptor Binding Assays and Ligand-Target Interaction Profiling (In Vitro)

There is currently no publicly available data from in vitro receptor binding assays for this compound. Consequently, its binding affinity (Kd), potency (EC50 or IC50), and selectivity for specific physiological receptors have not been characterized. Studies on related pyridine (B92270) structures have indicated potential interactions with receptors such as the 5-HT1A receptor, but these studies did not include this compound.

Receptor Binding Profile of this compound:

| Receptor Target | Binding Affinity (Kd) | Functional Activity (EC50/IC50) | Assay Type |

| Data Not Available | - | - | - |

Cellular Pathway Modulation Studies (In Vitro Cell-Based Assays)

No specific studies detailing the effects of this compound on cellular pathways through in vitro cell-based assays were identified in the public domain. Research into the modulation of signaling cascades, gene expression, or other cellular processes by this compound has not been reported.

High-Throughput Screening Methodologies for Biological Activity Identification

While high-throughput screening (HTS) is a common methodology for identifying the biological activity of novel compounds, there are no published reports indicating that this compound has been included in large-scale screening campaigns. HTS campaigns utilize various detection methods, including fluorescence, luminescence, and mass spectrometry, to rapidly assess large compound libraries. However, the results of such screenings, if any, for this specific compound are not publicly available.

Protein Crystallography and Cryo-EM for Ligand-Target Complex Structures

A search for structural biology data did not yield any protein crystallography or cryo-electron microscopy (cryo-EM) studies involving this compound. Therefore, there are no experimentally determined three-dimensional structures of this compound in complex with a biological target. Such studies are crucial for understanding the precise molecular interactions that underpin a compound's biological activity. While crystal structures for related pyridine-2-carboxamide derivatives exist, this information is not directly applicable to the specific ligand-target interactions of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Pyridine 2 Carboxamide Analogs

The exploration of 5-(Methylamino)pyridine-2-carboxamide (B6271981) and its derivatives in medicinal chemistry relies heavily on understanding the relationship between their chemical structure and biological activity. Through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can identify key structural features responsible for potency and selectivity, guiding the design of more effective therapeutic agents. While comprehensive studies focusing exclusively on this compound are limited in publicly available literature, extensive research on closely related pyridine (B92270) carboxamide and aminopyridine series provides a robust framework for understanding its potential SAR and the methodologies used for its optimization.

Advanced Analytical Methodologies for Research and Characterization of 5 Methylamino Pyridine 2 Carboxamide

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for assessing the purity and performing quantitative analysis of pharmaceutical compounds and research chemicals like 5-(Methylamino)pyridine-2-carboxamide (B6271981).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For pyridine (B92270) carboxamide derivatives, reversed-phase HPLC is a common approach. While specific methods for this compound are not extensively documented in publicly available literature, suitable methods can be developed based on the analysis of structurally similar compounds such as N-methyl-2-pyridone-5-carboxamide and other pyridine derivatives. nih.govnih.govthermofisher.com

A typical HPLC method for a compound like this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample. UV detection is commonly used, with the detection wavelength set to the absorbance maximum of the compound.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Pyridine Carboxamide Derivatives

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Phosphate Buffer, pH 3.0) | Controls retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |

| Gradient | e.g., 5% to 95% B over 20 minutes | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Influences analysis time and resolution. |

| Column Temperature | 25-40 °C | Affects retention time and peak shape. |

| Detection | UV at λmax of the compound (e.g., 254 nm or 270 nm) | For quantification and detection of the analyte. |

| Injection Volume | 10-20 µL | Amount of sample introduced into the system. |

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds with polar functional groups like amines and amides, derivatization is often necessary to increase volatility and improve chromatographic peak shape. researchgate.net Silylation, for instance, replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis. nih.gov

For the analysis of this compound, a derivatization step would likely be required. Following derivatization, the sample would be injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds.

Interactive Data Table: Potential GC Parameters for Derivatized this compound

| Parameter | Typical Condition | Purpose |

| Derivatizing Agent | e.g., BSTFA with 1% TMCS, MSTFA | To increase volatility and thermal stability. reddit.com |

| Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5ms) | Stationary phase for separation based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min | To separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | For sensitive detection and quantification. |

| Detector Temperature | 280-300 °C | Prevents condensation of the eluted compounds. |

Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification (Research Context)

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are indispensable tools for the structural elucidation of unknown compounds, such as impurities and metabolites. nih.govijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for impurity profiling and metabolite identification in complex matrices. biomedres.usijnrd.org For this compound, an LC-MS method would allow for the detection and tentative identification of process-related impurities and degradation products.

In a research context, if the compound were subjected to in vitro metabolic studies (e.g., incubation with liver microsomes), LC-MS would be the primary tool to identify potential metabolites. The mass spectrometer can provide accurate mass measurements, which aids in determining the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information that can help to pinpoint the site of metabolic modification (e.g., hydroxylation, N-demethylation).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification of volatile and semi-volatile compounds. hmdb.cahmdb.ca As with GC-FID, derivatization of this compound would likely be necessary prior to GC-MS analysis. nih.govnih.gov This technique is particularly useful for identifying impurities that are amenable to gas chromatography. The mass spectrometer provides a mass spectrum for each separated component, which can be compared to spectral libraries for identification. For novel compounds, the fragmentation pattern can provide valuable clues about the structure of the impurity.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry, can provide insights into the redox behavior of a molecule, which is crucial for understanding its potential involvement in redox reactions in biological systems or its stability under certain conditions. The electrochemical properties of pyridine derivatives have been studied, and these can serve as a basis for investigating this compound. nih.govresearchgate.net

The electrochemical behavior of a related compound, 4-(dimethylamino)pyridine (DMAP), has been studied on gold electrodes. nih.gov These studies show that the orientation and adsorption of the molecule on the electrode surface are dependent on the electrode potential and the pH of the electrolyte. nih.gov It is plausible that this compound would exhibit similar pH-dependent redox behavior due to the presence of the pyridine nitrogen and the methylamino group.

A cyclic voltammetry experiment for this compound would involve dissolving the compound in a suitable electrolyte solution and scanning the potential between defined limits. The resulting voltammogram would reveal the potentials at which the compound is oxidized or reduced, providing information about its electron-donating or accepting properties.

Capillary Electrophoresis Applications in Compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds. mdpi.com It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

The analysis of pyridinecarboxylic acid isomers and related compounds has been demonstrated using capillary zone electrophoresis (CZE). nih.gov In these studies, the addition of a cationic surfactant like cetyltrimethylammonium bromide (CTAB) to the buffer was shown to improve the resolution and peak shape of the analytes. nih.gov Given its polar nature, this compound is a good candidate for analysis by CE. A CZE method could be developed for its purity assessment and quantitative analysis, potentially offering an alternative or complementary technique to HPLC.

Interactive Data Table: Potential Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Potential Condition | Rationale |

| Capillary | Fused-silica, e.g., 50 µm i.d., 50 cm total length | Standard capillary for CE separations. |

| Background Electrolyte | e.g., 25 mM Phosphate buffer, pH 2.5 | Controls the separation and electroosmotic flow. |

| Applied Voltage | 15-25 kV | Driving force for the separation. |

| Temperature | 25 °C | For reproducible migration times. |

| Detection | UV at λmax of the compound | Direct detection of the analyte. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduction of a small plug of the sample. |

Potential Academic Research Applications and Future Directions

5-(Methylamino)pyridine-2-carboxamide (B6271981) as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems, such as proteins and other cellular targets. The characteristics of this compound make it a promising candidate for development as a chemical probe. Its relatively simple structure allows for the systematic introduction of modifications to optimize binding affinity and selectivity for a specific biological target.

The pyridine (B92270) carboxamide moiety is a known pharmacophore found in numerous biologically active compounds, suggesting that this compound could interact with a range of biological targets. For instance, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which share a similar pyridine core, have been identified as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. nih.gov This suggests that this compound could be explored as a starting point for developing probes to study enzymes involved in nucleotide metabolism.

Furthermore, the methylamino group can be functionalized to incorporate reporter tags, such as fluorescent dyes or biotin, without significantly altering the core structure. This would enable researchers to visualize the localization of the probe within cells or to isolate its binding partners for identification and further study. The development of such probes could provide valuable insights into cellular processes and disease mechanisms.

Scaffold Potential in Medicinal Chemistry Research for Lead Compound Discovery

The pyridine carboxamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govmdpi.com This makes it an excellent starting point for the discovery of new lead compounds for drug development. This compound, as a representative of this class, holds significant potential for medicinal chemistry research.

Numerous studies have demonstrated the diverse biological activities of pyridine carboxamide derivatives. For example, they have been investigated as antifungal agents that act as succinate (B1194679) dehydrogenase inhibitors. nih.gov Additionally, a pyridine carboxamide derivative, MMV687254, has been identified as a promising hit against Mycobacterium tuberculosis. nih.govasm.orgasm.orgnih.gov This compound acts as a prodrug that is activated by a mycobacterial amidase. nih.govasm.org

The core structure of this compound can be readily modified to generate a library of analogues for high-throughput screening against various biological targets. The methylamino and carboxamide groups provide convenient handles for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR). This systematic modification can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new therapeutic agents for a wide range of diseases, including infectious diseases and cancer. researchgate.netnih.gov

Table 1: Examples of Biologically Active Pyridine Carboxamide Derivatives

| Compound Class | Biological Target/Activity | Reference |

| Pyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide reductase inhibitors | nih.gov |

| Pyridine carboxamides | Succinate dehydrogenase inhibitors (antifungal) | nih.gov |

| MMV687254 | Antitubercular agent | nih.govasm.orgasm.orgnih.gov |

| Pyridine-2-carboxamides | HPK1 inhibitors (cancer immunotherapy) | researchgate.netnih.gov |

Exploration of Materials Science Applications

While the primary research focus for pyridine carboxamides has been in the biological sciences, their structural features also suggest potential applications in materials science. The pyridine ring, with its nitrogen atom, can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. The carboxamide group can participate in hydrogen bonding, which can direct the self-assembly of molecules into well-ordered supramolecular structures.

The ability of this compound to engage in both metal coordination and hydrogen bonding could be exploited to create novel materials with interesting properties. For example, MOFs constructed from this ligand could exhibit porosity, making them potentially useful for gas storage or separation. The hydrogen-bonding capabilities could be harnessed to create liquid crystals or gels with tunable properties.

Although specific research on the materials science applications of this compound is limited, the broader field of pyridine-containing materials is an active area of investigation. The unique combination of functional groups in this compound presents an opportunity for the design and synthesis of new functional materials with tailored optical, electronic, or mechanical properties.

Emerging Research Opportunities and Challenges in Pyridine Carboxamide Chemistry

The field of pyridine carboxamide chemistry continues to present exciting research opportunities alongside notable challenges. A key area of emerging interest is the development of novel synthetic methodologies to access structurally diverse pyridine carboxamide derivatives. tandfonline.com This includes the exploration of new catalytic systems and reaction pathways to improve efficiency and expand the scope of accessible analogues.

A significant challenge lies in achieving selective functionalization of the pyridine ring, particularly in the presence of multiple reactive sites. Overcoming this challenge will enable more precise control over the molecular architecture and facilitate the synthesis of compounds with optimized properties.

Furthermore, there is a growing interest in understanding the conformational preferences of pyridine carboxamides and how these influence their biological activity and material properties. mdpi.com Computational modeling and advanced spectroscopic techniques can provide valuable insights into the three-dimensional structure and dynamics of these molecules.

Future research will likely focus on integrating synthetic chemistry, computational modeling, and biological or materials testing to accelerate the discovery of new pyridine carboxamides with valuable applications. The exploration of this versatile chemical scaffold is expected to continue to yield novel compounds with significant scientific and technological impact.

Q & A

Q. What established synthetic routes are available for 5-(Methylamino)pyridine-2-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step pathways:

- Step 1 : Formation of the pyridine core via cyclization or substitution reactions. For example, substitution at the 2-position of pyridine with a carboxamide group using coupling agents like EDCI or HOBt in DMF .

- Step 2 : Introduction of the methylamino group via reductive amination or nucleophilic substitution. Sodium borohydride or lithium aluminum hydride may be used for reduction, while methylamine in polar aprotic solvents facilitates substitution .

- Critical Conditions :

| Parameter | Optimization Strategy |

|---|---|

| Temperature | 0–25°C for amide coupling to minimize side reactions |

| Solvent | DMF or THF for solubility of intermediates |

| Catalysts | Palladium catalysts for cross-coupling steps |

Q. Which spectroscopic and chromatographic methods reliably characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the methylamino and carboxamide groups. Peaks at δ 2.8–3.2 ppm (methylamino) and δ 8.0–8.5 ppm (pyridine protons) are diagnostic .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) and monitor degradation under stress conditions (e.g., pH 1–13, 40–80°C) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize synthetic yield when steric hindrance from the methylamino group complicates amide bond formation?

- Methodological Answer :

- Steric Mitigation : Use bulky coupling agents (e.g., HATU instead of EDCI) to enhance reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 100°C) while maintaining high yields .

- Protection/Deprotection : Temporarily protect the methylamino group with Boc or Fmoc to prevent interference during carboxamide formation .

Q. What strategies resolve contradictions in reported biological activity data across assay systems?

- Methodological Answer :

- Orthogonal Assays : Combine enzyme inhibition assays (IC50) with biophysical methods like surface plasmon resonance (SPR) to validate target binding affinity .

- Buffer Conditions : Test activity under varying pH (6.5–7.5) and ionic strengths to identify assay-specific artifacts.

- Structural Analog Comparison : Compare activity of this compound with derivatives (e.g., 5-ethyl or 5-fluoro analogs) to isolate structure-activity relationships .

Q. How can computational modeling predict binding interactions of this compound with target enzymes?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with kinase active sites. Focus on hydrogen bonding between the carboxamide and catalytic lysine residues .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes induced by the methylamino group .

- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions of key functional groups .

Data Contradiction Analysis

Q. How to address discrepancies in solubility profiles reported for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid using nephelometry.

- Crystallinity Analysis : Compare XRD patterns of batches to identify polymorphic forms affecting solubility .

- LogP Measurement : Use shake-flask or HPLC methods to determine partition coefficients and correlate with experimental solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.